5'-Deoxo Drospirenone
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Overview
Description
5’-Deoxo Drospirenone is a synthetic progestogen compound derived from drospirenone. Drospirenone itself is known for its unique anti-mineralocorticoid and anti-androgenic activities, making it a valuable component in various hormonal therapies . 5’-Deoxo Drospirenone retains many of these properties, making it a subject of interest in pharmaceutical research and development.
Preparation Methods
The synthesis of 5’-Deoxo Drospirenone involves several steps, starting from drospirenone. The synthetic route typically includes selective reduction and deoxygenation reactions. Industrial production methods often employ solid-phase extraction (SPE) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) for purification and analysis . These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
5’-Deoxo Drospirenone undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5’-Deoxo Drospirenone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic routes and analytical methods.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It is investigated for its potential use in hormonal therapies, including birth control and hormone replacement therapy
Industry: The compound is used in the formulation of pharmaceuticals and as a quality control standard in drug manufacturing.
Mechanism of Action
5’-Deoxo Drospirenone exerts its effects primarily through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it has anti-mineralocorticoid and anti-androgenic activities, which contribute to its therapeutic effects. The molecular targets include progesterone receptors and mineralocorticoid receptors, influencing pathways related to hormone regulation and water retention .
Comparison with Similar Compounds
5’-Deoxo Drospirenone is similar to other synthetic progestogens like norethindrone, levonorgestrel, and desogestrel. it stands out due to its unique combination of anti-mineralocorticoid and anti-androgenic activities. This makes it particularly useful in hormonal therapies where these additional activities are beneficial .
Similar Compounds
- Norethindrone
- Levonorgestrel
- Desogestrel
- Spironolactone (related due to its anti-mineralocorticoid activity)
Properties
Molecular Formula |
C24H32O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,2'-oxolane]-7-one |
InChI |
InChI=1S/C24H32O2/c1-22-7-4-13(25)10-18(22)14-11-15(14)20-17(22)5-8-23(2)21(20)16-12-19(16)24(23)6-3-9-26-24/h10,14-17,19-21H,3-9,11-12H2,1-2H3/t14-,15+,16-,17+,19+,20-,21+,22-,23+,24+/m1/s1 |
InChI Key |
SOKQNTXQTDAZKU-PBYWLUEDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCCO7)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCCO7)C |
Origin of Product |
United States |
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